REACTION_SMILES
|
[F:11][CH:12]1[CH:13]([n:20]2[cH:21][cH:22][c:23](=[O:24])[nH:25][c:26]2=[O:27])[O:14][CH:15]([CH2:18][OH:19])[CH:16]1[OH:17].[K+:31].[K+:37].[K+:38].[K+:39].[N-:28]=[N+:29]=[N-:30].[NH2:1][c:2]1[n:3][cH:4][n:5][c:6]2[nH:7][cH:8][n:9][c:10]12.[P:32]([O-:33])([O-:34])([O-:35])=[O:36]>>[NH2:1][c:2]1[n:3][cH:4][n:5][c:6]2[n:7]([CH:13]3[CH:12]([F:11])[CH:16]([OH:17])[CH:15]([CH2:18][OH:19])[O:14]3)[cH:8][n:9][c:10]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=c1ccn(C2OC(CO)C(O)C2F)c(=O)[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ncnc2[nH]cnc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ncnc2c1ncn2C1OC(CO)C(O)C1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[F:11][CH:12]1[CH:13]([n:20]2[cH:21][cH:22][c:23](=[O:24])[nH:25][c:26]2=[O:27])[O:14][CH:15]([CH2:18][OH:19])[CH:16]1[OH:17].[K+:31].[K+:37].[K+:38].[K+:39].[N-:28]=[N+:29]=[N-:30].[NH2:1][c:2]1[n:3][cH:4][n:5][c:6]2[nH:7][cH:8][n:9][c:10]12.[P:32]([O-:33])([O-:34])([O-:35])=[O:36]>>[NH2:1][c:2]1[n:3][cH:4][n:5][c:6]2[n:7]([CH:13]3[CH:12]([F:11])[CH:16]([OH:17])[CH:15]([CH2:18][OH:19])[O:14]3)[cH:8][n:9][c:10]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=c1ccn(C2OC(CO)C(O)C2F)c(=O)[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ncnc2[nH]cnc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ncnc2c1ncn2C1OC(CO)C(O)C1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[F:11][CH:12]1[CH:13]([n:20]2[cH:21][cH:22][c:23](=[O:24])[nH:25][c:26]2=[O:27])[O:14][CH:15]([CH2:18][OH:19])[CH:16]1[OH:17].[K+:31].[K+:37].[K+:38].[K+:39].[N-:28]=[N+:29]=[N-:30].[NH2:1][c:2]1[n:3][cH:4][n:5][c:6]2[nH:7][cH:8][n:9][c:10]12.[P:32]([O-:33])([O-:34])([O-:35])=[O:36]>>[NH2:1][c:2]1[n:3][cH:4][n:5][c:6]2[n:7]([CH:13]3[CH:12]([F:11])[CH:16]([OH:17])[CH:15]([CH2:18][OH:19])[O:14]3)[cH:8][n:9][c:10]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=c1ccn(C2OC(CO)C(O)C2F)c(=O)[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ncnc2[nH]cnc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ncnc2c1ncn2C1OC(CO)C(O)C1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |